N~1~-(4-CHLOROPHENYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
Description
N¹-(4-Chlorophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a synthetic small molecule featuring a triazinoindole core substituted with a propyl group at the 5-position and a sulfanyl-linked acetamide moiety bearing a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-2-11-26-16-6-4-3-5-15(16)18-19(26)23-20(25-24-18)28-12-17(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQKNGMEZGAPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLOROPHENYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazinoindole Core: This can be achieved through cyclization
Biological Activity
N~1~-(4-Chlorophenyl)-2-[(5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylacetamide] is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C_{17}H_{18}ClN_{5}OS
- Molecular Weight : 365.87 g/mol
This structure features a chlorophenyl group, a triazine moiety, and a sulfanyl acetamide functionality, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the 1,3,4-oxadiazole and piperidine moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
In a comparative study, several synthesized compounds demonstrated varying degrees of antibacterial efficacy. The most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM against urease and acetylcholinesterase (AChE) enzymes .
Enzyme Inhibition
The compound's ability to inhibit key enzymes is noteworthy. For example:
- Acetylcholinesterase Inhibition : The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases. The synthesized derivatives showed promising AChE inhibitory activity with significant percent inhibition compared to standard drugs.
- Urease Inhibition : Urease plays a role in the pathogenesis of certain infections. The tested compounds exhibited strong urease inhibitory activity, which could lead to new therapeutic strategies against urease-producing pathogens .
Study on Antibacterial Activity
In a study assessing the antibacterial properties of similar compounds, derivatives were tested against standard bacterial strains. The results indicated that:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| Compound 1 | E. coli | 20 | 5.00 |
| Compound 2 | S. aureus | 25 | 3.50 |
| Compound 3 | Salmonella typhi | 30 | 2.14 |
| Compound 4 | Bacillus subtilis | 22 | 4.00 |
These findings suggest that modifications in the molecular structure can enhance antibacterial efficacy.
Enzyme Inhibition Studies
In another research effort focusing on enzyme inhibition:
| Enzyme | Compound Tested | % Inhibition at 100 µM |
|---|---|---|
| Acetylcholinesterase | N~1~-(4-Chlorophenyl)-... | 85% |
| Urease | N~1~-(4-Chlorophenyl)-... | 90% |
The results highlight the potential of this compound as a dual-action agent against both bacterial infections and as an enzyme inhibitor.
Comparison with Similar Compounds
Substituent Variations on the Triazinoindole Core
The triazinoindole core is a critical pharmacophore. Key analogs and their substituent effects include:
*Estimated based on structural similarity.
Key Observations :
- Methyl vs. Propyl : Methyl-substituted analogs (e.g., compound 7) are synthesized via HATU-mediated coupling with moderate yields (31–95%) . The propyl group in the target compound may reduce reaction efficiency due to steric hindrance during coupling.
- Bromine’s larger atomic radius could enhance hydrophobic interactions in binding pockets .
Analytical Comparisons
- NMR Spectroscopy: Methyl-substituted analogs (e.g., compound 7) show characteristic triazinoindole proton signals at δ 8.32 ppm (aromatic H) and acetamide CH₂ at δ 4.28 ppm . A propyl group would likely shift methylene protons (CH₂CH₂CH₃) to δ 1.0–1.5 ppm.
- LCMS Data : Methyl analogs (e.g., compound 43) have observed [M+H]+ at m/z 397.8 (calc. 398.2), while brominated derivatives (e.g., compound 27) show [M+H]+ at m/z 472.1 . The target compound’s molecular ion is expected near m/z 425–430.
Q & A
Q. What are the optimal synthetic routes for preparing N~1~-(4-chlorophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide?
The synthesis typically involves coupling a thiazole or triazole precursor with chloroacetyl chloride under controlled conditions. For example, a similar compound was synthesized by reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane and triethylamine at 20–25°C, followed by recrystallization from ethanol-DMF . Key considerations include stoichiometric ratios, solvent choice, and purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity.
Q. How can structural integrity and purity be confirmed for this compound?
Analytical techniques such as 1H/13C NMR (to verify substituent positions and amine/imine tautomerism ratios) and mass spectrometry (for molecular weight confirmation) are critical. For example, a related compound exhibited distinct NMR signals at δ 13.30 (NH) and δ 7.42–7.58 (aromatic protons), with a 50:50 amine/imine ratio . High-performance liquid chromatography (HPLC) is recommended to monitor purity and resolve tautomeric forms .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
Anticancer activity can be screened using cell viability assays (e.g., MTT or SRB) against cancer cell lines. Anti-inflammatory or antiexudative activity can be tested in rodent models, such as formalin-induced edema, where compounds are administered intraperitoneally and paw volume measured at intervals . Dose-response curves and IC50 values should be calculated to establish potency.
Advanced Research Questions
Q. How do substituent variations on the triazinoindole core affect biological activity?
Structure-activity relationship (SAR) studies require systematic substitution of the triazinoindole moiety (e.g., propyl vs. ethyl or benzyl groups) and evaluation in bioassays. For example, replacing the propyl group with a benzyl group in a similar compound reduced anticancer activity by 30%, suggesting alkyl chain length impacts receptor binding . Computational docking studies (e.g., AutoDock Vina) can predict interactions with target proteins like kinases or DNA topoisomerases.
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?
Contradictions may arise from differences in assay conditions (e.g., cell line specificity, serum concentration) or compound stability. To address this:
- Validate results across multiple cell lines or animal models.
- Perform stability studies (e.g., HPLC or LC-MS) to rule out degradation.
- Use isothermal titration calorimetry (ITC) to confirm target binding affinity .
Q. How can computational methods enhance understanding of this compound’s reactivity?
Density functional theory (DFT) calculations (e.g., Gaussian 09) can predict HOMO-LUMO gaps , electrostatic potential surfaces (MESP), and reactive sites. For a related chloroacetamide, DFT revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity, and identified the sulfanyl group as a nucleophilic hotspot . FTIR simulations (e.g., using ORCA) can validate experimental vibrational spectra.
Q. What advanced spectroscopic techniques are recommended for tautomeric form analysis?
Dynamic NMR (DNMR) at variable temperatures can resolve tautomeric equilibria. For example, a study on a triazole derivative used 15N-labeled NMR to track tautomerization kinetics . X-ray crystallography provides definitive structural confirmation, though crystallization may require co-crystallization agents like DMSO .
Methodological Considerations Table
| Research Aspect | Key Methodology | Example from Literature |
|---|---|---|
| Synthesis Optimization | Dropwise addition of chloroacetyl chloride in dioxane/TEA | 72% yield achieved via recrystallization |
| SAR Analysis | Substituent variation (propyl → benzyl) and IC50 comparison | 30% activity drop with benzyl substitution |
| Data Contradiction Resolution | Cross-model validation and stability assays | Formalized edema model discrepancies addressed via dose standardization |
| Computational Modeling | DFT for HOMO-LUMO and MESP analysis | Predicted nucleophilic sites aligned with experimental alkylation data |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
